

An In-depth Technical Guide to the Chemical and Physical Properties of Epoxiconazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1] First introduced by BASF in 1993, it is widely utilized in agriculture to protect a variety of crops, including cereals (such as wheat and barley), soybeans, coffee, and sugar beets, from a range of fungal pathogens.[2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, which ultimately disrupts fungal growth and development.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of **Epoxiconazole**, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related scientific workflows.

Chemical Identification



Identifier	Value	
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2- (4-fluorophenyl)propyl]-1H-1,2,4-triazole[2]	
CAS Number	135319-73-2 (formerly 106325-08-0 and 133855-98-8)[2][5][6][7]	
Molecular Formula	C17H13ClFN3O[2][3][8][9]	
Molecular Weight	329.76 g/mol [2][9][10]	
Appearance	White to off-white or light brown powder/solid.[4] [10]	

Physicochemical Properties

Property	Value	Conditions
Melting Point	134 - 136.2 °C[2][10][11]	
Boiling Point	310 - 463.1 °C[3][11]	at 760 mmHg
Water Solubility	7.1 - 8.42 mg/L (ppm)[2][11]	at 20°C, pH 7
Solubility in Organic Solvents	Acetone: 180,000 mg/LDichloromethane: 140,000 mg/LEthyl Acetate: 140,000 mg/LToluene: 40,000 mg/LEthanol: 28,800 mg/Ln- heptane: <1,000 mg/L	at 20°C[11][12]
Vapor Pressure	<0.01 mPa to 4.5 x 10 ⁻⁷ mmHg[1][6][8]	at 20-25°C
Octanol-Water Partition Coefficient (Log K _o w)	3.33 - 3.58[1][6]	at 25°C, pH 7
Density	1.374 - 1.4 g/cm ³ [2][3]	

Experimental Protocols



Detailed methodologies for determining key physicochemical properties are crucial for regulatory purposes and scientific research. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[12]

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][13]

Method: Capillary Tube Method

- Sample Preparation: A small amount of finely powdered **Epoxiconazole** is introduced into a capillary tube, which is then sealed at one end.[14] The substance is packed tightly to a height of a few millimeters.
- Apparatus: A melting point apparatus with a heating block or a liquid bath (e.g., Thiele tube with silicone oil) and a calibrated thermometer or temperature sensor is used.[9][14]
- Procedure: The capillary tube is placed in the heating block or attached to the thermometer and immersed in the liquid bath. The bath is heated slowly and uniformly, typically at a rate of about 1-2°C per minute, especially near the expected melting point.[14]
- Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[9] For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[2][11]

Method: Flask Method (for solubilities > 10^{-2} g/L)

Equilibration: An excess amount of Epoxiconazole is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][11] A preliminary test can help determine the necessary equilibration time.[11]



- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.[5]
- Analysis: The concentration of Epoxiconazole in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]
- Calculation: The water solubility is reported as the average of at least three determinations.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The n-octanol-water partition coefficient (K_0 w) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[15]

Method: Shake-Flask Method

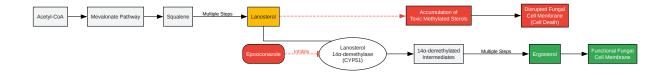
- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.
- Test Preparation: A stock solution of **Epoxiconazole** is prepared in either n-octanol or water. This stock solution is then added to a vessel containing known volumes of both presaturated n-octanol and water.[7] The initial concentration should not exceed the substance's solubility in either phase.
- Equilibration: The vessel is shaken gently at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached.[16] The phases are then separated, typically by centrifugation.[7]
- Concentration Analysis: The concentration of Epoxiconazole in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC).
 [7][17]
- Calculation: The partition coefficient (K_ow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log K_ow).[16]



Mechanism of Action and Signaling Pathway

As a triazole fungicide, **Epoxiconazole**'s primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α -demethylase (CYP51).[18][19] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[3][20] Ergosterol is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20][21]

By inhibiting 14α-demethylase, **Epoxiconazole** blocks the conversion of lanosterol to ergosterol.[22] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[23] The altered membrane structure increases its permeability, leading to the leakage of cellular contents, inhibition of fungal growth, and ultimately, cell death.[18][22]



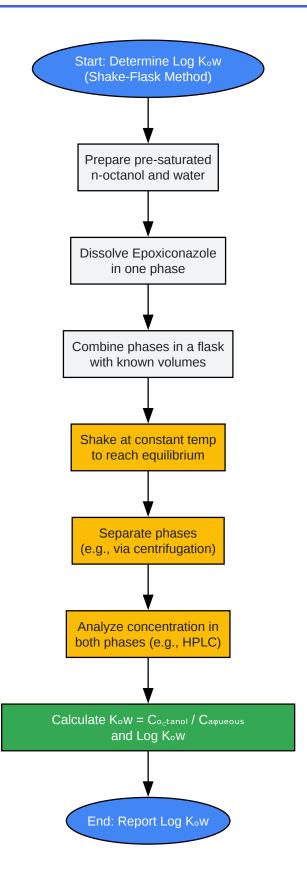
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Inhibition of Ergosterol Biosynthesis by **Epoxiconazole**.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for determining a key physicochemical property and the logical relationship between these properties and the environmental fate of the chemical.

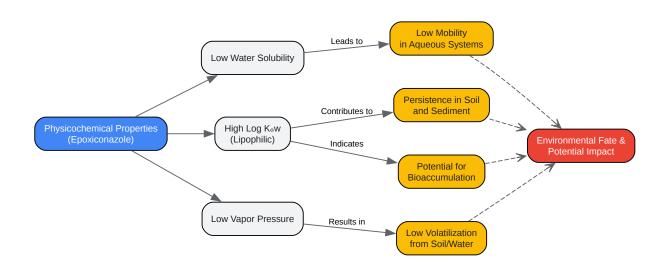




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Workflow for Octanol-Water Partition Coefficient Determination.





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Relationship between Physicochemical Properties and Environmental Fate.

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